molecular formula C10H11F2I B8263522 5-Butyl-1,3-difluoro-2-iodobenzene

5-Butyl-1,3-difluoro-2-iodobenzene

Cat. No.: B8263522
M. Wt: 296.10 g/mol
InChI Key: PFRJEKYICBXXRR-UHFFFAOYSA-N
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Description

5-Butyl-1,3-difluoro-2-iodobenzene: is an organic compound with the molecular formula C10H11F2I It is a derivative of iodobenzene, where the benzene ring is substituted with a butyl group at the 5-position, two fluorine atoms at the 1 and 3 positions, and an iodine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-1,3-difluoro-2-iodobenzene can be achieved through several synthetic routes. One common method involves the halogenation of a suitable precursor.

Another approach involves the use of a diazonium salt intermediate. This method starts with the diazotization of 5-butyl-1,3-difluoroaniline, followed by the Sandmeyer reaction to introduce the iodine atom .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-1,3-difluoro-2-iodobenzene: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Cross-Coupling Reactions: Palladium catalysts are commonly used, along with bases such as potassium carbonate or cesium carbonate.

Major Products Formed

Scientific Research Applications

5-Butyl-1,3-difluoro-2-iodobenzene: has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Butyl-1,3-difluoro-2-iodobenzene in chemical reactions involves the activation of the carbon-iodine bond. The iodine atom, being a good leaving group, facilitates various substitution and coupling reactions. In biological systems, the compound’s mechanism of action would depend on its specific molecular targets and pathways, which could include enzyme inhibition or receptor binding .

Comparison with Similar Compounds

5-Butyl-1,3-difluoro-2-iodobenzene: can be compared with other similar compounds such as:

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and research .

Properties

IUPAC Name

5-butyl-1,3-difluoro-2-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2I/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRJEKYICBXXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C(=C1)F)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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